molecular formula C17H10N4O4 B11677842 3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile

3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile

Cat. No.: B11677842
M. Wt: 334.28 g/mol
InChI Key: YJOXKOVYYQJWEB-FYWRMAATSA-N
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Description

3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile is a complex organic compound with significant potential in various scientific fields. This compound features a nitrophenyl group, a quinazolinone moiety, and a propanenitrile group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile typically involves the reaction of p-nitrobenzaldehyde with acrylonitrile in the presence of a base, such as sodium hydroxide, through the Morita–Baylis–Hillman reaction . This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired compound in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

    Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Products: Nucleophilic substitution can introduce various functional groups onto the nitrophenyl ring.

Scientific Research Applications

3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Farnesyl Pyrophosphate Synthase, an enzyme crucial for the survival of Trypanosoma cruzi . This inhibition disrupts the biosynthesis of essential biomolecules, leading to the death of the parasite. The compound’s nitrophenyl group is likely involved in binding to the enzyme’s active site, while the quinazolinone moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile is unique due to its combination of a nitrophenyl group, a quinazolinone moiety, and a propanenitrile group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H10N4O4

Molecular Weight

334.28 g/mol

IUPAC Name

(E)-3-hydroxy-3-(4-nitrophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C17H10N4O4/c18-9-13(15(22)10-5-7-11(8-6-10)21(24)25)16-19-14-4-2-1-3-12(14)17(23)20-16/h1-8,22H,(H,19,20,23)/b15-13+

InChI Key

YJOXKOVYYQJWEB-FYWRMAATSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C#N

Origin of Product

United States

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